molecular formula C13H8BrIO B1277914 4'-Bromo-4-iodobenzophenone CAS No. 609820-28-2

4'-Bromo-4-iodobenzophenone

Cat. No. B1277914
CAS RN: 609820-28-2
M. Wt: 387.01 g/mol
InChI Key: UMGWCDAZOGRUKT-UHFFFAOYSA-N
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Description

4-Bromo-4-iodobenzophenone, also known as 4BIBP, is an organic compound with a molecular formula of C13H9BrI. It is a yellow-orange solid that is insoluble in water and is most commonly used as a reagent in organic synthesis. 4BIBP has a wide range of applications in scientific research, from organic synthesis to biochemical and physiological studies.

Scientific Research Applications

  • Bromophenol Derivatives from Marine Algae Bromophenol derivatives, including compounds related to 4'-Bromo-4-iodobenzophenone, have been isolated from marine algae like Rhodomela confervoides and Polysiphonia urceolata. These compounds are notable for their radical scavenging activity, indicating potential antioxidant applications (Zhao et al., 2004); (Li et al., 2008).

  • Metabolic Pathways in Organisms Studies on Alcaligenes denitrificans NTB-1 have shown that this bacterium can utilize bromo- and iodo-benzophenones, indicating potential environmental and biotechnological applications in degrading halogenated aromatic compounds (van den Tweel et al., 1987).

  • Catalytic Applications this compound derivatives have been used in catalyst-free P-C coupling reactions. This highlights their role in organic synthesis, particularly in the formation of phosphinoylbenzoic acids (Jablonkai & Keglevich, 2015).

  • Dioxin Formation in Environmental Processes The compound and its derivatives have been studied in the context of high-temperature oxidation and pyrolysis processes, relevant to understanding environmental pollution and the formation of hazardous compounds like dioxins (Evans & Dellinger, 2006); (Evans & Dellinger, 2005).

  • Antioxidant Potential in Food and Pharmaceuticals Nitrogen-containing bromophenols isolated from the red alga Rhodomela confervoides, structurally related to this compound, have shown significant radical scavenging activity. This suggests potential applications as natural antioxidants in food and pharmaceutical fields (Li et al., 2012).

  • Electrochemical Behavior and Applications Studies on the electrochemistry of haloaromatics, including 4-bromobenzophenone, a related compound, have been conducted. These studies are vital for understanding the electrochemical behavior of such compounds and their potential applications in various fields (M'Halla et al., 1978).

  • Synthesis of Complex Organic Compounds The compound has been used in palladium-catalyzed intramolecular carbometalation reactions, highlighting its role in the synthesis of complex organic structures, such as nuclear hormone receptor modulators (Richey & Yu, 2009).

Mechanism of Action

Target of Action

Benzophenones, the family of compounds to which it belongs, are known to interact with various biological targets, including proteins and enzymes, depending on their specific substitutions .

Mode of Action

Benzophenones are known for their phosphorescence, which has been studied at length at reduced temperature . The bromo and iodo substitutions may influence the compound’s photophysical properties, potentially affecting its interactions with its targets.

Biochemical Pathways

Benzophenones are often involved in photochemical reactions, and their substitutions can influence these processes .

Result of Action

Benzophenones are known to exhibit various biological activities, including antimicrobial, anticancer, and anti-inflammatory effects, depending on their specific substitutions .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4’-Bromo-4-iodobenzophenone. For instance, light exposure can trigger photochemical reactions in benzophenones . The bromo and iodo substitutions may also influence the compound’s stability and reactivity under different environmental conditions.

properties

IUPAC Name

(4-bromophenyl)-(4-iodophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8BrIO/c14-11-5-1-9(2-6-11)13(16)10-3-7-12(15)8-4-10/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMGWCDAZOGRUKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)C2=CC=C(C=C2)I)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8BrIO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10400294
Record name 4'-BROMO-4-IODOBENZOPHENONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10400294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

387.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

609820-28-2
Record name 4'-BROMO-4-IODOBENZOPHENONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10400294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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